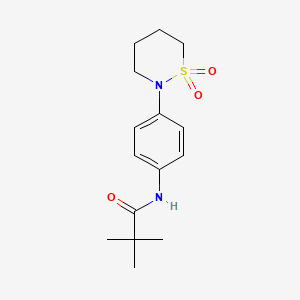
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” is a complex organic molecule. It likely contains a thiazinan ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxido” suggests the presence of two oxygen atoms, likely in the form of sulfoxide groups attached to the sulfur atom in the thiazinan ring . The “pivalamide” part of the name suggests the presence of a pivaloyl (or tert-butylcarbonyl) group, which is a type of acyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” are not available. Such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s antimicrobial properties make it a promising candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Mechanistic studies reveal that specific functional groups attached to the ring contribute to its antimicrobial activity .
Antiviral Potential
Studies have investigated the compound’s ability to inhibit viral replication. It shows promise as an antiviral agent, particularly against certain RNA viruses. Researchers are keen on understanding its mode of action and optimizing its antiviral properties .
Antihypertensive Effects
The compound has demonstrated antihypertensive activity, suggesting its potential in managing high blood pressure. Researchers have explored its impact on vascular function and blood pressure regulation. Further investigations are ongoing to elucidate the underlying mechanisms .
Antidiabetic Properties
Interest lies in its role as an antidiabetic agent. Researchers have studied its effects on glucose metabolism, insulin sensitivity, and pancreatic function. The compound may offer novel therapeutic avenues for diabetes management .
Anticancer Applications
Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cells. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancer. The compound’s unique structure may interfere with cancer cell growth and survival pathways .
KATP Channel Activation
The compound modulates KATP (ATP-sensitive potassium) channels, which play a crucial role in cellular energy balance and insulin secretion. Researchers are exploring its potential as a KATP channel activator, with implications for diabetes treatment .
AMPA Receptor Modulation
AMPA receptors are essential for synaptic transmission and memory formation. The compound has been studied as an AMPA receptor modulator, potentially influencing neuronal excitability and synaptic plasticity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUTWCLDHSSWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)
![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
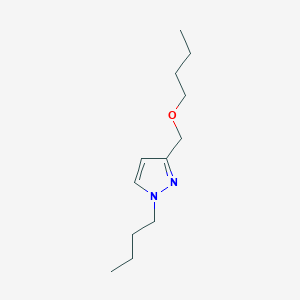
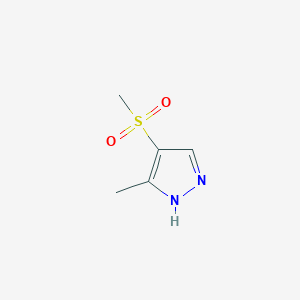
![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)
![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)
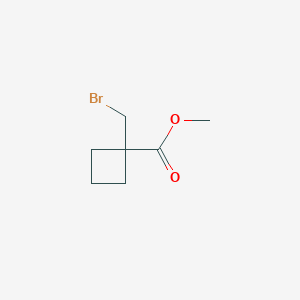
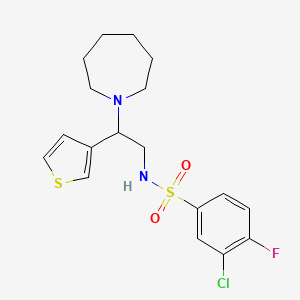
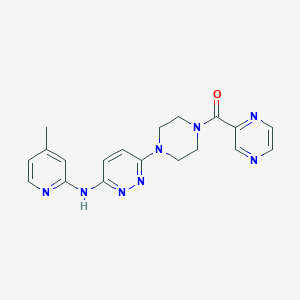
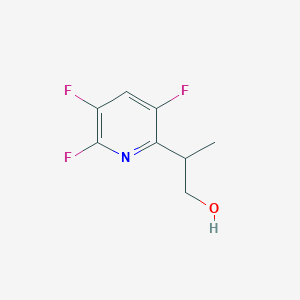
![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)
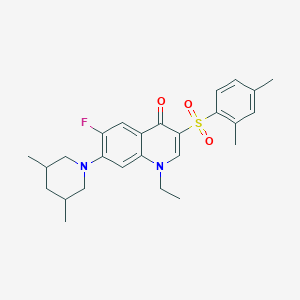
![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)